4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol
Description
4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol is a chiral amino alcohol derivative featuring a pentan-1-ol backbone substituted with a methyl group at position 4 and a secondary amine at position 2. The amine is further functionalized with a (1-methyl-1H-pyrazol-4-yl)methyl group, introducing a pyrazole heterocycle into the structure.
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-methyl-2-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C11H21N3O/c1-9(2)4-11(8-15)12-5-10-6-13-14(3)7-10/h6-7,9,11-12,15H,4-5,8H2,1-3H3 |
InChI Key |
OFWGZZUIWKUBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=CN(N=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with a suitable aldehyde or ketone, followed by reduction and subsequent amination. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as palladium on carbon or platinum.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of amino alcohol derivatives with heterocyclic substituents. Key structural analogues include:
Key Structural Differences :
Reactivity Insights :
- Pyrazole’s nitrogen atoms may enhance metal coordination in catalysis, as seen in iridium complexes (), whereas pyrimidine derivatives in are tailored for ion channel blocking .
Physicochemical Properties
NMR Data Comparison :
Melting Points :
- Target compound: Unknown (discontinued status limits data) .
- Ae5: 146–148°C; pyridine/pyrimidine analogues generally exhibit higher melting points due to stronger intermolecular interactions .
Biological Activity
4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Molecular Formula : C11H18N4O
Molecular Weight : 218.29 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C(C(CN(C)C1=CN(N=C1)CC)O)N)C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in cancer cell proliferation.
- Signal Modulation : It can modulate signaling pathways by binding to active or allosteric sites on enzymes, altering their activity and affecting cellular responses.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study reported that derivatives similar to this compound inhibited the growth of various cancer cell lines, showcasing an IC50 value indicative of potent activity against tumor cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Z-138 (malignant hematopathy) | 0.013 | |
| A549 (lung cancer) | 0.045 | |
| MCF7 (breast cancer) | 0.030 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. A recent study found that similar pyrazole derivatives demonstrated effective antibacterial activity.
| Microorganism | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 62.5 | |
| Candida albicans | 250 |
Case Study 1: Anticancer Efficacy
In a preclinical model, the compound was tested for its efficacy against human tumor xenografts. The results indicated a significant reduction in tumor size when administered at a dosage of 20 mg/kg, with a tumor growth inhibition (TGI) rate of approximately 90.29%. This suggests a promising application for hematologic malignancies.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of the compound with CHK1 (Checkpoint Kinase 1), a key regulator in the cell cycle. The compound showed selective inhibition, leading to increased apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
